molecular formula C18H14ClNO2 B2420699 2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid CAS No. 667435-73-6

2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid

Cat. No. B2420699
CAS RN: 667435-73-6
M. Wt: 311.77
InChI Key: DJSUCZRBBDAUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzene ring fused to a pyridine ring. This compound also has a carboxylic acid (-COOH) functional group, an ethyl group (-CH2CH3), and a chlorophenyl group (a benzene ring with a chlorine atom) attached to the quinoline structure .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline core, followed by the introduction of the ethyl group, the chlorophenyl group, and finally the carboxylic acid group. The exact methods would depend on the specific reactions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (quinoline and phenyl), a carboxylic acid group, and an ethyl group. The presence of these functional groups would influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could participate in acid-base reactions, the aromatic rings could undergo electrophilic aromatic substitution, and the ethyl group could undergo reactions typical of alkanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic, and the presence of aromatic rings would likely make the compound relatively stable and non-reactive .

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of 2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid demonstrate potential as antimicrobial agents. For instance, a study by Desai et al. (2007) synthesized new quinazolines, including compounds related to 2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid, which exhibited significant antibacterial and antifungal activities against various strains including Escherichia coli and Staphylococcus aureus (Desai et al., 2007). Similarly, a study by Ukrainets et al. (1995) on chloro-substituted quinoline-3-carboxylic acids revealed antimicrobial and anti-inflammatory activities of the synthesized compounds (Ukrainets et al., 1995).

Synthetic Applications

The compound has been utilized in various synthetic applications. A study by Janin et al. (2002) reported new synthetic approaches to 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid, highlighting its utility in the synthesis of potential benzodiazepine receptor ligands (Janin et al., 2002). Another study by Desai et al. (2011) focused on dimeric 2-(2-chlorophenyl)-quinazolin-4-ones, emphasizing their potential as antimicrobial agents (Desai et al., 2011).

Other Applications

Research has also explored other potential applications. For example, a study by Gao et al. (2011) described the synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives, suggesting their applicability in various chemical processes (Gao et al., 2011). Additionally, research by Li et al. (2013) on 4H-chromene-2-carboxylic acid derivatives, structurally related to 2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid, highlighted their potential in antitumor antibiotic studies (Li et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a drug, it would interact with biological targets in the body to exert its effects. The specific targets and mechanism of action would depend on the structure of the compound and the functional groups present .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, it’s important to handle it with care, using appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future directions for research on this compound would depend on its intended use and its properties. If it’s intended for use as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

2-(2-chlorophenyl)-6-ethylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-2-11-7-8-16-13(9-11)14(18(21)22)10-17(20-16)12-5-3-4-6-15(12)19/h3-10H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSUCZRBBDAUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.